molecular formula C10H6F3NO2 B8129262 8-(Trifluoromethoxy)quinolin-5-ol

8-(Trifluoromethoxy)quinolin-5-ol

Cat. No.: B8129262
M. Wt: 229.15 g/mol
InChI Key: FXGVGHVJQIXQID-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinolin-5-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The addition of a trifluoromethoxy group and a hydroxyl group to the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethoxy)quinolin-5-ol typically involves the introduction of the trifluoromethoxy group and the hydroxyl group onto the quinoline ring. One common method is the trifluoromethoxylation of a quinoline derivative, followed by hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethoxy)quinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)quinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and inhibiting their biological functions. This property is particularly useful in antimicrobial and anticancer applications, where the compound can disrupt essential metal-dependent processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A well-known derivative with similar chelating properties but lacks the trifluoromethoxy group.

    5-Chloro-8-hydroxyquinoline: Another derivative with a chlorine substituent instead of the trifluoromethoxy group.

    8-Methoxyquinoline: Contains a methoxy group instead of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 8-(Trifluoromethoxy)quinolin-5-ol enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

8-(trifluoromethoxy)quinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-4-3-7(15)6-2-1-5-14-9(6)8/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGVGHVJQIXQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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